Ethyl 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate
Description
Ethyl 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate (CAS: 63547-44-4) is a heterocyclic compound with a fused naphthalene-thiophene core. Its molecular formula is C₁₅H₁₅NO₂S, featuring an amino group at position 2, an ethyl ester at position 3, and partial saturation at the 4,5-positions .
Properties
IUPAC Name |
ethyl 2-amino-4,5-dihydrobenzo[g][1]benzothiole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-2-18-15(17)12-11-8-7-9-5-3-4-6-10(9)13(11)19-14(12)16/h3-6H,2,7-8,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCIHWBVPWKOCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC3=CC=CC=C32)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including synthesis methods, biological assays, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 273.36 g/mol. The compound features a naphthalene core fused with a thiophene ring, which contributes to its biological properties.
Synthesis Methods
Various synthetic routes have been developed for the preparation of this compound. These methods often involve the reaction of appropriate naphthalene derivatives with thiophene-containing reagents under specific conditions to yield the desired product. The versatility in synthesis allows for modifications that may enhance biological activity.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antiviral Activity : In studies assessing antiviral properties, derivatives of this compound have shown significant efficacy against various viral strains. For instance, compounds with similar thiophene moieties demonstrated improved antiviral activities compared to standard reference drugs .
- Anticancer Potential : The compound has been evaluated for its anticancer properties. In vitro studies have indicated that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antifungal and Insecticidal Properties : Ethyl 2-amino-4,5-dihydronaphtho[1,2-b]thiophene derivatives have also been tested for antifungal and insecticidal activities. Results suggest these compounds can effectively target fungal pathogens and insect pests .
Comparative Studies
Comparative analysis with structurally similar compounds reveals that slight variations in the molecular structure can lead to significant differences in biological activity. For example:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate | C15H15NO3S | Contains a methoxy group which may enhance solubility and biological activity. |
| This compound | C15H15NO2S | Variation in the position of the carboxylate group affects reactivity and properties. |
| Mthis compound | C14H13NO2S | Lacks the thiophene ring but retains similar naphthalene structure; potentially different biological activities. |
Case Studies
- Antiviral Efficacy : A study comparing ethyl 2-amino-4,5-dihydronaphtho[1,2-b]thiophene derivatives against tobacco mosaic virus (TMV) demonstrated that certain derivatives exhibited higher antiviral potency than established treatments .
- Cancer Cell Lines : In vitro assays conducted on various cancer cell lines showed that ethyl 2-amino-4,5-dihydronaphtho[1,2-b]thiophene derivatives could significantly reduce cell viability at specific concentrations .
Chemical Reactions Analysis
Chloroacetylation
Reaction with chloroacetyl chloride in dichloromethane (DCM) and triethylamine produces 4 (acylamide derivative):
Benzoylation
Benzoyl chloride in benzene forms the benzamide derivative 6 :
Alkylation with Cyclohexylamine
Compound 4 reacts with cyclohexylamine to yield 5 :
- Conditions : DCM, 0–5°C .
- Key feature : Cyclohexyl group integration confirmed by δ 1.25–1.98 ppm (¹H NMR) .
Thiazinone Formation
Reaction with ethyl isothiocyanate in ethanol generates the thiazinone 3 :
Reaction with 2-Thiophene Carbonyl Chloride
Formation of ethyl 2-(2-thenoylamino) derivative 3 followed by cyclization yields 4 (oxazinone) and 6 (pyrimidinone):
- Conditions : Reflux in ethanol .
- Key data : Antiproliferative activity (IC₅₀ = 26.86% reduction in MCF-7 viability) .
Comparative Reactivity Table
Comparison with Similar Compounds
Structural and Functional Group Variations
Ethyl 3-Methyl-4,5-dioxo-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate (4a)
- Structure : Contains a methyl group at position 3 and dioxo groups at 4,5-positions.
- Synthesis: Prepared via reaction of 3-acetyl-1,2-naphthoquinone with ethyl mercaptoacetate under argon .
- Key Data: Melting Point: 166–167°C IR Peaks: 1716 cm⁻¹ (ester C=O), 1674 cm⁻¹ (quinone C=O) Elemental Analysis: C 64.95%, H 4.49%, S 10.20% (Calcd) .
Ethyl 4,5-Dioxo-3-propyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate (4c)
- Structure : Features a propyl group at position 3 and dioxo groups at 4,5-positions.
- Key Data :
Ethyl 5-Hydroxy-4,7-dioxo-3-phenyl-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1b)
- Structure : Benzo[b]thiophene core (smaller aromatic system) with hydroxy , dioxo , and phenyl substituents.
- Synthesis : Derived from ethyl 4,7-dioxo-3-phenyl-4,7-dihydrobenzo[b]thiophene-2-carboxylate .
- Key Data :
Electronic and Reactivity Differences
- Electron-Deficient vs. Electron-Rich Systems: Dioxo-substituted derivatives (e.g., 4a, 4c) are electron-deficient due to quinone moieties, enhancing reactivity in Diels-Alder or charge-transfer reactions . The amino group in the target compound introduces electron density, favoring nucleophilic substitution or hydrogen bonding in biological systems .
- Aromaticity :
Physicochemical Properties
| Property | Target Compound | 4a | 1b |
|---|---|---|---|
| Molecular Weight | 273.35 g/mol | 314.35 g/mol | 352.38 g/mol |
| Melting Point | Not reported | 166–167°C | 174–178°C |
| Solubility | Likely moderate (amino group) | Low (nonpolar substituents) | Low (aromatic core) |
| Key Functional Groups | Amino, ester | Dioxo, ester | Hydroxy, dioxo, phenyl |
Q & A
Q. What are the common synthetic routes for Ethyl 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate, and how are intermediates characterized?
Methodological Answer: The compound is typically synthesized via the Gewald reaction , a two-step process involving ketones, sulfur, and cyanoacetates. For example, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (a structural analog) is synthesized by reacting ethyl cyanoacetate with ketones and elemental sulfur under reflux conditions . Key intermediates are characterized using:
- IR spectroscopy : Stretching bands at 1680–1690 cm⁻¹ confirm carbonyl groups (e.g., –COOEt) .
- ¹H NMR : Aromatic protons appear at 7.8–8.5 ppm, while methyl/ethyl groups show signals near 1.2–2.5 ppm .
- Mass spectrometry : Molecular ion peaks align with calculated molecular weights (e.g., 329.46 g/mol for C₁₉H₂₃NO₂S) .
Q. What safety precautions are critical when handling this compound?
Methodological Answer: Refer to Safety Data Sheets (SDS) for hazard mitigation:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Skin Irritation Category 2; Eye Irritation 2A) .
- Ventilation : Employ fume hoods to minimize inhalation risks (Specific Target Organ Toxicity, Respiratory System) .
- Storage : Store in a cool, dry place away from oxidizing agents; incompatible with strong acids/bases .
Q. How is the compound purified post-synthesis?
Methodological Answer: Purification methods include:
- Recrystallization : Use ethanol or methanol to isolate high-purity crystals (>95% purity) .
- Column chromatography : Optimize solvent systems (e.g., hexane/ethyl acetate) for derivatives with polar functional groups .
Advanced Research Questions
Q. How can spectroscopic data resolve structural ambiguities in derivatives?
Methodological Answer: Advanced spectral analysis addresses challenges:
- X-ray crystallography : Determines absolute configuration, as demonstrated for ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (space group P2₁/c, Z = 4) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex dihydronaphthothiophene derivatives .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas with <2 ppm error .
Q. What strategies optimize yield in multi-step syntheses involving this compound?
Methodological Answer:
- Catalyst selection : Piperidine/acetic acid in Knoevenagel condensations improves reaction rates (72–94% yields) .
- Solvent optimization : Acetonitrile or toluene enhances cyclization efficiency in heterocyclic ring formation .
- Temperature control : Reflux conditions (80–100°C) balance reactivity and side-product suppression .
Q. How do structural modifications influence biological activity (e.g., anticancer, anti-inflammatory)?
Methodological Answer:
- Electron-withdrawing groups : Nitro or cyano substituents enhance DNA intercalation, as seen in thiophene-based anticancer agents .
- Hydrophobic moieties : Cyclohexyl or aryl groups improve membrane permeability, critical for targeting intracellular pathways .
- Docking studies : Computational models predict binding affinities to enzymes like thymidylate synthase .
Data Contradiction Analysis
Q. How to address discrepancies in reported toxicity data?
Methodological Answer:
- Source validation : Compare SDS data (e.g., acute toxicity LD₅₀ >2000 mg/kg ) with peer-reviewed toxicology studies.
- Experimental replication : Conduct in vitro assays (e.g., MTT for cytotoxicity) using standardized protocols .
- Ecotoxicology assessment : Use OECD guidelines to evaluate biodegradation and bioaccumulation potential .
Q. Why do similar synthetic routes yield varying purities?
Methodological Answer:
- Impurity profiling : HPLC-MS identifies by-products (e.g., unreacted cyanoacetates) .
- Reagent quality : Trace moisture in solvents or sulfur can reduce Gewald reaction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
